molecular formula C17H15ClN2O4S B2782785 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 868230-62-0

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2782785
CAS RN: 868230-62-0
M. Wt: 378.83
InChI Key: IRVZNHMAKASVSN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, also known as DMBA, is a synthetic compound that has gained attention in scientific research for its potential use in cancer treatment.

Mechanism of Action

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylases. This compound also activates the p53 pathway, which plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound also exhibits potent anti-cancer effects, making it a promising candidate for further study. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are still uncertain.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of this compound derivatives that exhibit even greater anti-cancer activity. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to explore the safety and efficacy of this compound in humans, with the ultimate goal of developing it into a viable cancer treatment option.
Conclusion:
In conclusion, this compound is a synthetic compound with promising anti-cancer properties. Its mechanism of action involves the inhibition of cancer cell growth and the activation of the p53 pathway. This compound has several advantages for use in lab experiments, but also has limitations that need to be considered. With further research, this compound has the potential to become a valuable tool in the fight against cancer.

Synthesis Methods

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with sodium hydroxide, followed by the reaction of the resulting product with 2-bromoacetamide. The final step involves the reaction of the intermediate product with 4,7-dimethoxy-1,3-benzothiazol-2-amine to yield this compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide has been found to exhibit anti-cancer properties in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZNHMAKASVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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